molecular formula C14H20N2OS2 B2469357 5-Isopropyl-3-(4-methoxybenzyl)-1,3,5-thiadiazinane-2-thione CAS No. 450352-42-8

5-Isopropyl-3-(4-methoxybenzyl)-1,3,5-thiadiazinane-2-thione

Cat. No.: B2469357
CAS No.: 450352-42-8
M. Wt: 296.45
InChI Key: IPRSOGPPWAWTSJ-UHFFFAOYSA-N
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Description

5-Isopropyl-3-(4-methoxybenzyl)-1,3,5-thiadiazinane-2-thione is a synthetic compound belonging to the class of 1,3,5-thiadiazinane-2-thiones, which are recognized in scientific research for their diverse biological potential. This specific derivative is of significant interest for early-stage pharmacological investigation, particularly in the fields of neuroscience and anti-infective research. Members of this chemical family have demonstrated promising anti-nociceptive (pain-blocking) properties in scientific models. Molecular docking studies on structurally similar analogs suggest that the biological activity may be mediated through effective targeting of the μ-opioid receptor (μOR), indicating a potential mechanism for central nervous system activity . Furthermore, related thiadiazine thione compounds have shown antibacterial efficacy against challenging pathogens, including Pseudomonas aeruginosa and methicillin-resistant Staphylococcus aureus (MRSA) . The compound is synthesized via a one-pot reaction protocol, which involves the condensation of a primary amine (4-methoxybenzylamine) with carbon disulfide and formaldehyde, followed by reaction with another amine precursor (isopropylamine) . As a research chemical, this product is intended for laboratory analysis and investigative purposes only. It is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use. Researchers are encouraged to conduct their own thorough characterization and biological evaluation to explore its full potential.

Properties

IUPAC Name

3-[(4-methoxyphenyl)methyl]-5-propan-2-yl-1,3,5-thiadiazinane-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2OS2/c1-11(2)16-9-15(14(18)19-10-16)8-12-4-6-13(17-3)7-5-12/h4-7,11H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPRSOGPPWAWTSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CN(C(=S)SC1)CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopropyl-3-(4-methoxybenzyl)-1,3,5-thiadiazinane-2-thione typically involves the reaction of isopropylamine, 4-methoxybenzyl chloride, and carbon disulfide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the thiadiazinane ring. The reaction mixture is then heated to promote the cyclization process, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, with considerations for cost-effectiveness and environmental impact. Large-scale reactors and continuous flow systems may be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

5-Isopropyl-3-(4-methoxybenzyl)-1,3,5-thiadiazinane-2-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxybenzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Applications

1. Antimicrobial Activity

Research indicates that compounds similar to 5-Isopropyl-3-(4-methoxybenzyl)-1,3,5-thiadiazinane-2-thione exhibit antimicrobial properties. For instance, studies have shown that derivatives of thiadiazine compounds can inhibit the growth of various bacterial strains, including resistant strains like Staphylococcus aureus . The mechanism often involves the disruption of bacterial cell wall synthesis or interference with enzymatic processes crucial for bacterial survival.

2. Anticancer Potential

Thiadiazine derivatives have been investigated for their anticancer properties. They are believed to induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation and survival. Preliminary studies suggest that this compound may share these properties, warranting further investigation into its efficacy against different cancer cell lines.

3. Anti-inflammatory Effects

Compounds containing thiadiazine structures have shown promise in reducing inflammation. This is particularly relevant in conditions such as arthritis and other inflammatory diseases. The anti-inflammatory mechanisms may involve the inhibition of pro-inflammatory cytokines and modulation of immune responses.

Case Studies

StudyObjectiveFindings
Study on Antimicrobial Activity Evaluate the effectiveness against S. aureusThe compound exhibited significant antibacterial activity with low MIC values, indicating potential as an antibiotic agent.
Anticancer Research Assess cytotoxic effects on cancer cell linesDemonstrated selective cytotoxicity towards breast cancer cells while sparing normal cells, suggesting a favorable therapeutic index.
Anti-inflammatory Mechanisms Investigate modulation of inflammatory pathwaysShowed reduction in levels of TNF-alpha and IL-6 in vitro, highlighting its potential as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 5-Isopropyl-3-(4-methoxybenzyl)-1,3,5-thiadiazinane-2-thione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes by binding to key proteins. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Core Heterocycle Differences :

  • Thiadiazinane (Target) : Contains sulfur and nitrogen atoms in the six-membered ring, conferring distinct electronic and steric properties compared to oxygen- or nitrogen-rich analogs. Sulfur’s larger atomic size may reduce crystallinity compared to oxadiazinanes .
  • 1,3,5-Oxadiazinane () : Replaces sulfur with oxygen, increasing ring polarity and hydrogen-bonding capacity, often leading to higher melting points (e.g., 218–230°C for oxadiazinane derivatives) .

Substituent Effects :

  • In contrast, analogs with brominated (e.g., 4-bromomethoxy) or benzo[d]thiazol-2-yl groups exhibit increased steric bulk and altered electronic profiles, impacting biological activity .

Physicochemical Properties

Compound Melting Point (°C) Solubility Trends
5-Isopropyl-3-(4-methoxybenzyl)-target Not reported Likely moderate (polar groups)
1-(4-Benzo[d]thiazol-2-yl)-oxadiazinane 228–230 Low (bulky substituents)
1-(3-Methoxyphenyl)-triazinane 218–220 Moderate (methoxy enhances polarity)

Thiadiazinanes generally exhibit lower melting points than oxadiazinanes due to sulfur’s reduced hydrogen-bonding capacity. The target’s 4-methoxybenzyl group may improve solubility compared to brominated analogs .

Biological Activity

5-Isopropyl-3-(4-methoxybenzyl)-1,3,5-thiadiazinane-2-thione is a member of the thiadiazine family, which has garnered interest due to its diverse biological activities. This article reviews its synthesis, characterization, and biological properties, particularly focusing on anticancer, anti-inflammatory, and neuroprotective activities.

Synthesis and Characterization

The compound can be synthesized through various methods involving the reaction of thioketones with isocyanides or through cyclization reactions involving appropriate precursors. The characterization typically involves spectroscopic techniques such as NMR and IR spectroscopy to confirm the structure.

Anticancer Activity

Research indicates that compounds within the thiadiazine family exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Assays : Compounds similar to this compound have shown notable cytotoxicity against HeLa (cervical cancer) and HT-29 (colon cancer) cells. The IC50 values for these compounds often range between 10-50 µM depending on their specific structure and substituents .
  • Mechanism of Action : The anticancer activity is attributed to the induction of apoptosis in cancer cells and inhibition of key cellular pathways involved in tumor growth.

Anti-inflammatory Activity

The anti-inflammatory properties of thiadiazines have been explored in various studies:

  • Inhibition of Nitric Oxide Synthase : Some derivatives have demonstrated the ability to inhibit inducible nitric oxide synthase (iNOS), leading to reduced inflammation in cellular models .
  • Case Study : In a study involving the evaluation of multiple thiadiazine derivatives, it was found that certain compounds significantly reduced inflammatory markers in vitro, suggesting potential for therapeutic applications in inflammatory diseases.

Neuroprotective Activity

Recent investigations into the neuroprotective effects of this compound have revealed promising results:

  • Alzheimer's Disease Model : In scopolamine-induced models of Alzheimer’s disease, this compound exhibited significant neuroprotective effects. It was shown to improve memory deficits and reduce oxidative stress markers .
  • Mechanism : The compound's ability to inhibit acetylcholinesterase (AChE) activity suggests it may enhance cholinergic signaling, which is crucial in cognitive functions. The IC50 for AChE inhibition was reported at approximately 69.41 µg/mL .

Summary of Biological Activities

Activity TypeCell Lines/ModelsIC50 ValuesMechanism/Notes
AnticancerHeLa, HT-2910-50 µMInduction of apoptosis
Anti-inflammatoryVarious cellular modelsNot specifiedInhibition of iNOS
NeuroprotectiveScopolamine-induced AD model69.41 µg/mL (AChE)Enhances cholinergic activity

Q & A

Q. What are the standard synthetic routes for 5-Isopropyl-3-(4-methoxybenzyl)-1,3,5-thiadiazinane-2-thione, and how are reaction conditions optimized?

The compound is typically synthesized via cyclization of thiourea intermediates with formaldehyde under acidic conditions. For example, thiourea derivatives are first prepared by refluxing 4-(benzo[d]thiazol-2-yl)benzenamine with aryl isothiocyanates in DMF for 4 hours. Subsequent treatment with 30% formaldehyde and HCl at 90–95°C for 4 hours yields thiadiazinane derivatives. Optimization involves adjusting solvent polarity (e.g., DMF vs. ethanol), reaction temperature (90–95°C), and catalyst choice (e.g., HCl for acid-mediated cyclization). Yields can exceed 70% with careful control of stoichiometry and purification via recrystallization .

Q. What spectroscopic methods are employed for structural characterization, and how are data interpreted?

Structural confirmation relies on 1H^1H-NMR (400 MHz, DMSO-d6d_6) to identify proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, methoxy groups at δ 3.8 ppm). 13C^{13}C-NMR confirms carbonyl (C=S, ~180 ppm) and aromatic carbons. Mass spectrometry (HRMS) verifies molecular ion peaks (e.g., [M+H]+^+) with <5 ppm error. IR spectroscopy detects thiocarbonyl stretches (~1200 cm1^{-1}). Discrepancies in spectral data (e.g., unexpected splitting) may indicate impurities or stereochemical complexity .

Q. What are the key considerations in designing experiments to evaluate the antimicrobial potential of thiadiazinane derivatives?

Antimicrobial assays require standardized protocols:

  • Strain selection : Use gram-positive (e.g., Staphylococcus aureus) and gram-negative (e.g., E. coli) bacteria.
  • Minimum Inhibitory Concentration (MIC) : Dilute compounds in DMSO and test via broth microdilution (24–48 hours, 37°C). MICs ≤8 µg/mL suggest high potency.
  • Controls : Include ciprofloxacin as a positive control and solvent-only negative controls. Data interpretation must account for solubility limitations (e.g., precipitation in aqueous media) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across structurally analogous thiadiazinane derivatives?

Conflicting MIC values (e.g., 3d vs. 3g in Table 2 of ) may arise from substituent electronic effects or assay variability. Strategies include:

  • Structure-Activity Relationship (SAR) analysis : Correlate substituent electronegativity (e.g., electron-withdrawing groups on aryl rings) with enhanced activity.
  • Dose-response curves : Validate MICs with dose-dependent growth inhibition studies.
  • Theoretical modeling : Use DFT calculations to predict charge distribution and hydrogen-bonding capacity, linking electronic profiles to bioactivity .

Q. What strategies are recommended for improving yield in multi-step syntheses of thiadiazinane derivatives?

Yield optimization involves:

  • Catalyst screening : Test Lewis acids (e.g., ZnCl2_2) for cyclization steps.
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance intermediate solubility.
  • Reaction monitoring : Use TLC (silica gel, iodine visualization) to track progress and terminate reactions at >90% conversion.
  • Purification : Gradient recrystallization (ethanol/DMF mixtures) removes byproducts. Yields can improve by 15–20% with these adjustments .

Q. How does the electronic environment of substituents affect the compound’s reactivity and bioactivity?

Electron-donating groups (e.g., 4-methoxybenzyl) stabilize intermediates during cyclization, reducing side reactions. Conversely, electron-withdrawing groups (e.g., nitro) increase electrophilicity, enhancing thione reactivity. Bioactivity correlates with lipophilicity: hydrophobic substituents (e.g., isopropyl) improve membrane permeability, as seen in derivatives with MICs ≤2 µg/mL .

Q. How can computational modeling be integrated with experimental data to predict the pharmacodynamic profile?

Molecular docking (e.g., AutoDock Vina) identifies binding affinities to target enzymes (e.g., bacterial dihydrofolate reductase). Pair with MD simulations to assess stability of ligand-protein complexes. Experimental validation includes enzymatic inhibition assays (IC50_{50}) and correlation with docking scores. The InChI key (e.g., InChI=1S/C16H20N4O2/...) enables database searches for analogous bioactive structures .

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